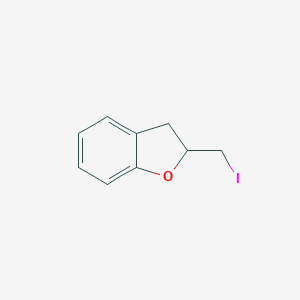

2-(Iodomethyl)-2,3-dihydro-1-benzofuran

Description

Properties

IUPAC Name |

2-(iodomethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDBAXBXJVIZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315396 | |

| Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59152-49-7 | |

| Record name | NSC294387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis strategies with a focus on iodocyclization, detailed characterization methods, and its versatile reactivity. Furthermore, this guide will explore the burgeoning applications of the 2,3-dihydro-1-benzofuran scaffold in the design of novel therapeutics, underscoring the importance of this compound as a valuable building block for the synthesis of biologically active molecules.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 2-(Iodomethyl)-2,3-dihydro-1-benzofuran

-

Molecular Formula: C₉H₉IO

-

Molecular Weight: 260.07 g/mol [1]

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Pale yellow oil (typical) | General knowledge |

| Boiling Point | Not readily available | - |

| Melting Point | Not applicable (liquid at room temp.) | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | General knowledge |

| Stability | Stable under normal conditions; may be light-sensitive | General knowledge |

Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: The Iodocyclization Approach

The synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran is most effectively achieved through an electrophilic iodocyclization reaction. This method offers high yields and regioselectivity, making it a preferred route for accessing this and related dihydrobenzofuran structures.[3][4][5]

Reaction Principle: The core of this synthesis involves the intramolecular cyclization of an ortho-allylphenol derivative in the presence of an iodine source. The electrophilic iodine attacks the alkene, and the phenolic oxygen acts as a nucleophile, leading to the formation of the dihydrofuran ring and the incorporation of the iodomethyl group.

Typical Experimental Protocol:

-

Starting Material: o-Allylphenol is the common precursor.

-

Iodinating Agent: Molecular iodine (I₂) is a frequently used and cost-effective iodinating agent.

-

Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane is typically employed.

-

Base (Optional but Recommended): A mild base like sodium bicarbonate (NaHCO₃) is often added to neutralize the HI generated during the reaction, which can prevent side reactions and improve yield.

-

Reaction Conditions: The reaction is generally carried out at room temperature with stirring.

-

Work-up and Purification: The reaction mixture is typically quenched with a solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Visualizing the Synthesis Workflow:

Caption: Nucleophilic substitution reactions of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran.

Applications in Drug Development

The 2,3-dihydro-1-benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. [6][7][8]Its rigid, three-dimensional shape allows for precise presentation of substituents to biological targets.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: Derivatives of 2,3-dihydrobenzofuran have shown potent anti-inflammatory activity. [9][10]Some compounds act as inhibitors of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). [6]* Anticancer Agents: The dihydrobenzofuran core has been incorporated into molecules with cytotoxic activity against various cancer cell lines. [10]* Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the CB2 receptor, which is a promising target for the treatment of neuropathic pain and inflammatory disorders. [11]* Antimicrobial and Antiviral Activity: The benzofuran scaffold, in general, is known to be a component of compounds with antibacterial, antifungal, and antiviral properties, including activity against the Hepatitis C virus. [5][7] The utility of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran in this context is as a key intermediate. The iodomethyl group provides a convenient attachment point for various pharmacophores and side chains, enabling the rapid generation of libraries of novel dihydrobenzofuran derivatives for biological screening.

Safety and Handling

As with all iodine-containing organic compounds, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis via iodocyclization, coupled with the reactivity of the iodomethyl group, makes it an attractive starting material for the exploration of the chemical space around the privileged 2,3-dihydro-1-benzofuran scaffold. For researchers and scientists in drug development, this compound represents a key tool for the design and synthesis of novel drug candidates targeting a range of diseases.

References

-

Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]

-

Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave[Link]

-

Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. [Link]

-

Russo, A., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

-

Kumar, S., et al. (2020). Examples of 2‐aryl‐2,3‐dihydrobenzofurans with biological activity. ResearchGate. [Link]

-

Li, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Kumar, S., et al. (2019). Some biologically active natural products containing 2,3‐dihydrobenzofuran moiety. ResearchGate. [Link]

-

Request PDF. (2025). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. PubChem. [Link]

-

SpectraBase. (n.d.). 2-Iodomethyl-2,3-dihydro-benzofuran. SpectraBase. [Link]

-

ResearchGate. (2025). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2-(Iodomethyl)-2,3-dihydro-1-benzofuran - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0194693). NP-MRD. [Link]

-

ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST WebBook. [Link]

-

ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central. [Link]

-

ResearchGate. (n.d.). (PDF) Assessing the effectiveness of oxidative approaches for the synthesis of aldehydes and ketones from oxidation of iodomethyl group. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central. [Link]

-

MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

-

ATB. (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. ATB. [Link]

-

PubMed. (n.d.). 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

Sources

- 1. 2,3-Dihydro-2-(iodoMethyl)benzofuran synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

"2-(Iodomethyl)-2,3-dihydro-1-benzofuran" physical and chemical properties

An In-Depth Technical Guide to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: Properties, Synthesis, and Applications

Introduction

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the 2,3-dihydrobenzofuran scaffold, which is recognized as a "privileged structure," this molecule serves as a versatile synthetic intermediate. Its unique architecture, combining a rigid dihydrobenzofuran core with a highly reactive iodomethyl group, makes it an ideal starting point for the synthesis of a diverse array of complex molecules and potential therapeutic agents.

This guide provides a comprehensive overview of the core physical and chemical properties of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, its synthesis, reactivity, and its proven applications as a building block for targeted therapeutics. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (CAS No. 59152-49-7) are crucial for its handling, characterization, and application in synthetic chemistry.

Core Physical and Chemical Data

A summary of the key physicochemical properties is presented in the table below. These computed and experimental values provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source(s) |

| CAS Number | 59152-49-7 | [1][2][3] |

| Molecular Formula | C₉H₉IO | [1][4] |

| Molecular Weight | 260.07 g/mol | [1][4] |

| Exact Mass | 259.96981 g/mol | [5] |

| Physical State | Solid (predicted) | General Observation |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. Available spectral data confirms its structure.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are critical for confirming the structural integrity of the molecule. The proton NMR spectrum would characteristically show signals for the aromatic protons on the benzene ring, the diastereotopic protons of the C3 methylene group, the C2 methine proton, and the protons of the iodomethyl group.

-

Mass Spectrometry (MS): Mass spectral data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is used to confirm the molecular weight and fragmentation pattern. The presence of the iodine atom results in a characteristic isotopic pattern.[5]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the functional groups present. Key absorptions would include C-H stretching for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage, and C-I stretching.[6]

Synthesis and Reaction Mechanism

The synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran is efficiently achieved through a multi-step process starting from readily available precursors like allyl phenyl ether.[1] This pathway leverages a classic thermal rearrangement followed by an electrophilic cyclization.

Experimental Protocol: Iodocyclization Pathway

A representative synthesis involves the following steps:[1]

-

Claisen Rearrangement: Allyl phenyl ether is subjected to high temperature (e.g., 210 °C), often facilitated by microwave irradiation, to induce a thermal[7][7]-sigmatropic rearrangement. This step transforms the allyl phenyl ether into the intermediate o-allylphenol. The causality here is the thermodynamically favored formation of the aromatic phenol.

-

Iodocyclization: The resulting o-allylphenol is then treated with molecular iodine (I₂) in a solvent system such as ethanol and water at a moderate temperature (e.g., 50 °C). The iodine acts as an electrophile, attacking the alkene of the allyl group. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the resulting iodonium ion intermediate to form the five-membered dihydrofuran ring and yield the final product, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. This self-validating protocol ensures high regioselectivity due to the intramolecular nature of the ring closure.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran.

Caption: Sₙ2 reactivity of the iodomethyl group.

Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is prevalent in numerous natural products and has been identified as a privileged structure for interacting with various biological targets. [8]Consequently, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a valuable starting material for designing novel therapeutics.

Cannabinoid Receptor 2 (CB₂) Agonists

Researchers have successfully designed and synthesized novel series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective agonists for the Cannabinoid Receptor 2 (CB₂). [9][10]The CB₂ receptor is a key target in the treatment of inflammatory and neuropathic pain. By using the iodomethyl intermediate, scientists can systematically modify the side chain to optimize binding affinity and selectivity for the CB₂ receptor, leading to the development of potential non-narcotic analgesics. [10]

Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibitors

The dihydrobenzofuran core has also been employed as a chemical platform to design inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. Starting from natural product leads, researchers have used the 2-(iodomethyl) derivative to create small compound libraries. Through a combination of molecular docking and biochemical screening, compounds with low micromolar inhibitory activity against mPGES-1 have been identified, showcasing the potential of this scaffold in developing new anti-inflammatory and anti-cancer agents.

Other Biological Activities

Derivatives of the benzofuran core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [8][11][12]The ability to easily functionalize the 2-position via the iodomethyl intermediate provides a powerful tool for structure-activity relationship (SAR) studies aimed at discovering novel agents with diverse therapeutic applications.

Safety and Handling

As a laboratory chemical, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran requires careful handling. While a specific, comprehensive safety datasheet for this exact compound is not universally available, precautions can be guided by data on related structures like benzofuran and general organoiodides.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. [13]* Hazards: Benzofuran, the parent compound, is suspected of being a human carcinogen. [14]Organoiodides can be lachrymators and skin irritants. The compound may be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. [14]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, the versatile reactivity of its iodomethyl group make it an excellent scaffold for building molecular complexity. Its demonstrated utility in the development of targeted therapeutics, such as CB₂ agonists and mPGES-1 inhibitors, underscores its importance to the scientific community. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this powerful building block.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86218968, 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92301090, (2S)-2-(iodomethyl)-2,3-dihydro-1-benzofuran. Available at: [Link]

-

American Elements (n.d.). 2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11760832, 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. Available at: [Link]

-

SpectraBase (n.d.). 2-Iodomethyl-2,3-dihydro-benzofuran. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of Benzofurans. Available at: [Link]

-

SpectraBase (n.d.). 2-(Iodomethyl)-2,3-dihydro-1-benzofuran - MS (GC) Spectrum. Available at: [Link]

-

MedCrave (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Available at: [Link]

-

Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2919. Available at: [Link]

-

International Journal of Scientific Development and Research (2023). Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

-

Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. ChemMedChem, 4(10), 1615-1629. Available at: [Link]

-

Wikipedia (n.d.). Benzofuran. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78141, C.I. Pigment Orange 43. Available at: [Link]

-

Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. Available at: [Link]

-

ResearchGate (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available at: [Link]

-

PubMed (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. Available at: [Link]

-

Automated Topology Builder (ATB) and Repository (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. Available at: [Link]

-

MDPI (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5396. Available at: [Link]

-

PubMed (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Available at: [Link]

-

PubMed (2021). Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. Available at: [Link]

Sources

- 1. 2,3-Dihydro-2-(iodoMethyl)benzofuran synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 135634-29-6|5-Fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran|BLDpharm [bldpharm.com]

- 4. (2S)-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H9IO | CID 92301090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. americanelements.com [americanelements.com]

- 8. ijsdr.org [ijsdr.org]

- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Iodocyclization Mechanism of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic framework prominently featured in a multitude of biologically active compounds and natural products.[1] Its structural rigidity and specific stereochemical properties make it a valuable scaffold in medicinal chemistry, contributing to the pharmacological activity of drugs targeting a wide array of conditions. Consequently, the development of efficient and robust synthetic routes to access this core structure is of paramount importance to researchers in drug discovery and development. One of the most effective methods for constructing this scaffold is the iodocyclization of 2-allylphenols, an electrophilic cyclization reaction that proceeds with high regioselectivity to yield 2-(iodomethyl)-2,3-dihydro-1-benzofuran. This guide provides a comprehensive exploration of the underlying mechanism of this critical transformation, offering insights into experimental choices and providing a validated protocol for its successful execution.

Core Reaction and Reagents: A Mechanistic Overview

The iodocyclization of 2-allylphenol is an intramolecular electrophilic addition reaction. The fundamental transformation involves the reaction of a 2-allylphenol substrate with an electrophilic iodine source, leading to the formation of a five-membered heterocyclic ring.

Key Components:

-

Substrate: The archetypal substrate is 2-allylphenol. The reaction is also amenable to a variety of substituted 2-allylphenols, allowing for the generation of a diverse library of dihydrobenzofuran derivatives.[2][3]

-

Iodine Source: Molecular iodine (I₂) is the most commonly employed reagent for this transformation.[4] Its electrophilic nature is central to the initiation of the cyclization cascade.

-

Solvent: While traditionally performed in organic solvents, a significant advancement in this methodology is the use of water as a reaction medium.[2][5][6][7] This "green" approach not only obviates the need for potentially hazardous organic solvents but has also been shown to promote the reaction, often leading to excellent yields without the need for additives.[2][3]

The Iodocyclization Mechanism: A Step-by-Step Elucidation

The conversion of 2-allylphenol to 2-(iodomethyl)-2,3-dihydro-1-benzofuran proceeds through a well-defined, multi-step mechanism. The causality behind each step is crucial for understanding and optimizing the reaction.

Step 1: Formation of the Iodonium Ion

The reaction initiates with the electrophilic attack of molecular iodine on the electron-rich double bond of the allyl group. This results in the formation of a cyclic iodonium ion intermediate.[2][5] This three-membered ring is highly strained and electrophilic, priming it for subsequent nucleophilic attack.

Step 2: Intramolecular Nucleophilic Attack (5-exo-trig)

The phenolic hydroxyl group, acting as an internal nucleophile, attacks one of the carbon atoms of the iodonium ion. This intramolecular cyclization is highly regioselective, proceeding via a 5-exo-trig pathway, which is kinetically favored according to Baldwin's rules.[4] This attack leads to the formation of the five-membered dihydrobenzofuran ring and the opening of the iodonium ion. The exo process ensures the formation of the five-membered ring rather than a six-membered ring.[5]

Step 3: Deprotonation

The final step involves the deprotonation of the oxonium ion intermediate, likely by a solvent molecule or a weak base, to yield the neutral 2-(iodomethyl)-2,3-dihydro-1-benzofuran product and regenerate the catalyst if one were used.

Diagrammatic Representation of the Iodocyclization Mechanism:

Caption: The iodocyclization mechanism proceeds via an iodonium ion intermediate.

Experimental Protocol: A Validated, Water-Promoted Synthesis

This protocol is based on the environmentally benign and highly efficient method described by Fousteris et al., which utilizes water as the solvent.[2][5]

Materials and Equipment:

-

2-Allylphenol

-

Iodine (I₂)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 mmol).

-

Solvent Addition: Add deionized water (2 mL) to the flask.

-

Reagent Addition: Add iodine (1.0 to 4.0 mmol). Note: While 1 equivalent of iodine can provide a good yield (around 80%), using 4 equivalents can drive the reaction to near quantitative yield in a shorter time.[5]

-

Reaction Conditions: Heat the mixture to 50 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 2-(iodomethyl)-2,3-dihydro-1-benzofuran.

Quantitative Data Summary

The efficiency of the iodocyclization of 2-allylphenol is influenced by the stoichiometry of iodine and the choice of solvent. The following table summarizes representative yields under different conditions.

| Entry | Substrate | Iodine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Allylphenol | 4 | H₂O | 50 | 2 | ~94 | [2][5] |

| 2 | 2-Allylphenol | 1 | H₂O | 50 | 4 | 80 | [2][5] |

| 3 | 2-Allylphenol | 4 | EtOH/H₂O (1:1) | 50 | 2 | 77 | [5] |

| 4 | 2-Allylphenol | 4 | MeCN | 50 | 2 | 30 | [5] |

Discussion of Key Parameters and Mechanistic Insights

-

The Role of Water: The enhanced reaction rate and yield in water are noteworthy. This "on-water" catalysis is attributed to hydrophobic interactions, which force the nonpolar organic reactants to aggregate, effectively increasing their concentration and promoting the reaction.[2][5] In contrast, the use of organic co-solvents or pure organic solvents can be detrimental. For instance, in ethanol, a competing iodoethoxylation of the double bond can occur.[5]

-

Stoichiometry of Iodine: While the reaction is catalytic in principle, using a stoichiometric amount or even an excess of iodine often leads to higher yields and shorter reaction times.[2] This is likely due to the equilibrium nature of the iodonium ion formation. For electron-rich aromatic systems, excess iodine can lead to undesired side reactions such as iodination of the aromatic ring.[2]

-

Kinetic vs. Thermodynamic Control: In electrophilic additions to conjugated systems, the concepts of kinetic and thermodynamic control are often invoked.[8][9][10] In the case of 2-allylphenol iodocyclization, the formation of the five-membered ring (5-exo-trig) is the kinetically favored product. The alternative 6-endo-trig cyclization to form a six-membered ring is generally disfavored. Under the typical mild reaction conditions, the reaction is under kinetic control, leading exclusively to the dihydrobenzofuran product.[11]

-

The Role of a Base: While the water-promoted reaction often proceeds without any additives, in some protocols, a weak base like sodium bicarbonate (NaHCO₃) is employed.[12][13] The primary role of the base is to neutralize the hydroiodic acid (HI) that is formed as a byproduct, which can prevent potential side reactions or decomposition of acid-sensitive substrates. In the context of iodometry, sodium bicarbonate is used to maintain a slightly alkaline pH to prevent side reactions like the aerial oxidation of iodide.[14][15]

Conclusion

The iodocyclization of 2-allylphenols is a powerful and reliable method for the synthesis of 2-(iodomethyl)-2,3-dihydro-1-benzofurans. A thorough understanding of the electrophilic cyclization mechanism, particularly the formation of the key iodonium ion intermediate and the regioselectivity of the intramolecular nucleophilic attack, is essential for optimizing reaction conditions. The development of a water-promoted protocol represents a significant advancement, aligning with the principles of green chemistry while often providing superior results. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry, 8(6), 522-524. [Link]

-

Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. ResearchGate. [Link]

-

Novel iodine-catalyzed cyclization for 2,2-dialkyl-2,3-dihydrobenzofurans synthesis. Studylib. [Link]

-

Barluenga, J., Gonzalez, J. M., Campos, P. J., & Asensio, G. (2011). NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines. Chemical Communications, 47(11), 3251-3253. [Link]

-

Corrêa, M. F., Barbosa, A., Sato, R., & dos Santos Fernandes, J. P. (2016). Factorial design study to access the “Green” Iodocyclization reaction Of 2-Allylphenols. ResearchGate. [Link]

-

Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry (RSC Publishing). [Link]

-

Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Synthesis, 44(08), 1171-1177. [Link]

-

Zhou, Q. Z., He, C. L., & Chen, Z. C. (2008). Cyclization and halogenation of substituted o-allylphenols with diacetoxyiodobenzene in the presence of iodine or bromine. Chinese Chemical Letters, 19(6), 661-664. [Link]

-

Water-promoted iodocyclisation of 2-allylphenols. Sci-Hub. [Link]

-

Chamberlin, A. R., Dezube, M., Dussault, P., & McMills, M. C. (1983). Iodocyclization of allylic alcohol derivatives containing internal nucleophiles. Control of stereoselectivity by substituents in the acyclic precursors. Journal of the American Chemical Society, 105(18), 5819–5825. [Link]

-

Wang, D., Zhang, Y., & Liu, Y. (2016). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 1(4), 600-605. [Link]

-

da Silva, A. C., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(10), 2118-2126. [Link]

-

Narender, T., Reddy, K. P., & Kumar, V. P. (2012). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Mini-Reviews in Organic Chemistry, 9(4), 365-383. [Link]

-

Why is sodium bicarbonate added in iodometry? Quora. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. [Link]

-

Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. [Link]

-

Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 241-243. [Link]

-

Thermodynamic and kinetic reaction control. Wikipedia. [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

-

Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. [Link]

-

Jensen, W. B. (2009). Kinetic vs Thermodynamic Control. University of Cincinnati. [Link]

-

Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. [Link]

-

Okitsu, T. (2022). Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. ResearchGate. [Link]

-

Al-Abri, S. A., & Kearney, T. (2024). Sodium Bicarbonate. StatPearls. [Link]

-

What is the mechanism of Sodium Bicarbonate? Patsnap Synapse. [Link]

-

Mirrakhimov, A. E., Ayach, T., & Barbaryan, A. (2017). The Role of Sodium Bicarbonate in the Management of Some Toxic Ingestions. International Journal of Nephrology, 2017, 7863596. [Link]

Sources

- 1. Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans [organic-chemistry.org]

- 2. Water-promoted iodocyclisation of 2-allylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Water-promoted iodocyclisation of 2-allylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. sci-hub.ru [sci-hub.ru]

- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 9. jackwestin.com [jackwestin.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homepages.uc.edu [homepages.uc.edu]

- 12. studylib.net [studylib.net]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. quora.com [quora.com]

An In-Depth Technical Guide to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. Delving into its historical context, this document traces the evolution of its synthesis from early reports to contemporary green chemistry approaches. Detailed, field-proven protocols for its preparation are presented, with a focus on the mechanistic underpinnings and causal factors influencing experimental outcomes. This guide is designed to serve as an authoritative resource for researchers and professionals engaged in the design and development of novel therapeutics and complex molecules, leveraging the unique reactivity of this versatile building block.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity and the presence of a chiral center at the 2-position have made it an attractive template for the design of novel therapeutic agents. Derivatives of this scaffold have shown a wide range of pharmacological activities, including potent and selective agonism of cannabinoid receptor 2 (CB2) for the potential treatment of neuropathic pain, and inhibition of leukotriene biosynthesis.[3][4]

The introduction of an iodomethyl group at the 2-position transforms the 2,3-dihydro-1-benzofuran scaffold into a highly versatile synthetic intermediate. The carbon-iodine bond is a readily displaceable leaving group, making 2-(Iodomethyl)-2,3-dihydro-1-benzofuran an excellent electrophile for the introduction of the dihydrobenzofuran moiety into more complex molecules through nucleophilic substitution reactions. This reactivity is of particular interest to drug development professionals seeking to explore the structure-activity relationships of novel compounds.

Historical Perspective and Discovery

While the parent benzofuran ring was first synthesized by Perkin in 1870, the specific history of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran is more recent and is intrinsically linked to the development of efficient cyclization methods.[5] Early work on dihydrobenzofurans often relied on multi-step sequences. However, the discovery and optimization of iodocyclization reactions of o-allylphenols provided a more direct and atom-economical route to this important intermediate.

A significant advancement in the synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran was reported in a 2011 publication in Organic & Biomolecular Chemistry by Chen, Wen, and colleagues.[6][7] Their work, focused on creating novel hybrid molecules of dihydrobenzofuran and imidazole for cytotoxic activity studies, detailed a two-step synthesis starting from allyl phenyl ether.[6][7] This method, involving a microwave-assisted Claisen rearrangement followed by iodocyclization, highlighted the growing interest in this scaffold for medicinal chemistry applications.

Further refinements in the synthesis have focused on improving the environmental footprint of the reaction. Notably, research into water-promoted iodocyclization of 2-allylphenols has demonstrated that 2-(Iodomethyl)-2,3-dihydro-1-benzofuran can be synthesized in high yields without the need for organic solvents or additives, representing a significant step forward in green chemistry.[8][9]

Key Synthetic Methodologies

The synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran can be broadly approached via two main strategies: the direct iodocyclization of an acyclic precursor, or the functional group interconversion of a pre-formed 2,3-dihydro-1-benzofuran ring. This section will detail the most reliable and field-proven protocols for each approach.

Direct Synthesis via Iodocyclization of o-Allylphenols

The electrophilic cyclization of o-allylphenols with iodine is the most common and efficient method for the direct synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. This reaction proceeds through a 5-exo-trig cyclization pathway, which is kinetically and thermodynamically favored.

Mechanism of Iodocyclization:

The reaction is initiated by the electrophilic attack of iodine on the alkene of the allyl group, forming a cyclic iodonium ion intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to form the dihydrofuran ring and release a proton.

Figure 1: Generalized mechanism of the iodocyclization of o-allylphenol.

Protocol 1: Water-Promoted "Green" Iodocyclization [8][9]

This protocol offers a highly efficient and environmentally benign synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. The use of water as the solvent avoids the need for volatile organic compounds.

-

Materials:

-

2-Allylphenol

-

Iodine (I₂)

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 eq).

-

Add deionized water to the flask.

-

Add iodine (1.0 - 4.0 eq) to the suspension.

-

Stir the reaction mixture at 50 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Table 1: Comparison of Reaction Conditions for Water-Promoted Iodocyclization

| Entry | Equivalents of I₂ | Reaction Time (h) | Yield (%) | Reference |

| 1 | 4.0 | 2 | ~94 | [9] |

| 2 | 1.0 | 4 | ~80 | [9] |

Causality Behind Experimental Choices: The use of an excess of iodine can accelerate the reaction rate. However, even with a stoichiometric amount, good yields can be achieved with a slightly longer reaction time. The reaction is performed in water, which not only acts as a solvent but is also believed to promote the reaction by stabilizing the transition state.

Synthesis from Allyl Phenyl Ether via Claisen Rearrangement and Iodocyclization

This two-step, one-pot procedure provides an alternative route starting from the readily available allyl phenyl ether. The first step is a thermal or microwave-assisted Claisen rearrangement to form o-allylphenol in situ, which then undergoes iodocyclization.

Figure 2: Workflow for the synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran from allyl phenyl ether.

Protocol 2: Microwave-Assisted Claisen Rearrangement Followed by Iodocyclization [6]

-

Materials:

-

Allyl phenyl ether

-

Iodine (I₂)

-

Ethanol

-

Water

-

-

Procedure:

-

Place allyl phenyl ether in a microwave reactor vessel.

-

Irradiate the sample at 210 °C for the appropriate time to induce the Claisen rearrangement to o-allylphenol.

-

After cooling, dissolve the resulting crude o-allylphenol in a mixture of ethanol and water.

-

Add iodine to the solution and stir at 50 °C for 12 hours.

-

Work-up and purify the product as described in Protocol 1.

-

Causality Behind Experimental Choices: Microwave irradiation significantly accelerates the Claisen rearrangement, reducing the reaction time from hours to minutes compared to conventional heating. The subsequent iodocyclization is performed in a protic solvent mixture which facilitates the reaction.

Synthesis via Functional Group Interconversion of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran

An alternative strategy involves the initial synthesis of 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran, followed by conversion of the hydroxyl group to an iodomethyl group. This approach can be advantageous if the precursor alcohol is readily available or if other functionalities in the molecule are incompatible with direct iodocyclization conditions.

Protocol 3: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran [10][11]

This protocol describes a one-pot synthesis from o-allylbenzaldehydes.

-

Materials:

-

o-Allylbenzaldehyde

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dimethylformamide (DMF)

-

Aqueous EDTA solution (4 mM)

-

-

Procedure:

-

Dissolve the o-allylbenzaldehyde in a 1:1 mixture of acetone and DMF.

-

Add potassium carbonate to the solution.

-

Slowly add a solution of Oxone in aqueous EDTA to the stirred reaction mixture at room temperature.

-

Stir the reaction for 6 hours at room temperature.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Protocol 4: Conversion of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran

This conversion can be achieved using standard methods for the iodination of primary alcohols, such as the Appel reaction.

-

Materials:

-

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran, triphenylphosphine, and imidazole in dry dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine in dichloromethane.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Applications in Drug Development and Organic Synthesis

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility stems from the ease with which the iodomethyl group can be displaced by a wide range of nucleophiles.

Example Application: Synthesis of Ligands for Cannabinoid Receptors

As previously mentioned, 2,3-dihydro-1-benzofuran derivatives have been investigated as potent and selective CB2 receptor agonists.[3] The synthesis of these compounds often involves the reaction of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran with various amines or other nucleophiles to introduce diversity at the 2-position and explore the structure-activity relationship.

Figure 3: General scheme for the application of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran in the synthesis of diverse derivatives.

Conclusion

2-(Iodomethyl)-2,3-dihydro-1-benzofuran has emerged as a cornerstone intermediate for the synthesis of a diverse array of complex organic molecules and potential therapeutic agents. The evolution of its synthesis, from earlier multi-step procedures to modern, environmentally conscious iodocyclization reactions, underscores the ongoing drive for efficiency and sustainability in chemical synthesis. This guide has provided a detailed examination of the key synthetic protocols, their mechanistic rationale, and the practical considerations necessary for their successful implementation in a research and development setting. As the demand for novel chemical entities continues to grow, the strategic application of versatile building blocks like 2-(Iodomethyl)-2,3-dihydro-1-benzofuran will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and organic synthesis.

References

-

Muzart, J., et al. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry. [Link]

-

Corrêa, A. G., et al. (2016). Factorial design study to access the “green” iodocyclization reaction of 2-allylphenols. Beilstein Journal of Organic Chemistry, 12, 623–629. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2021 , 26(8), 2327. [Link]

-

Water-Promoted Iodocyclization of 2-Allylphenols. (2006). Green Chemistry. [Link]

-

Chang, M.-Y., Lin, S.-Y., & Chan, C.-K. (2014). SYNTHESIS OF 2-HYDROXYMETHYL-2,3-DIHYDROBENZOFURANS. HETEROCYCLES, 89(8), 1907. [Link]

-

Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 2023 , 11. [Link]

-

Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ACS Omega, 2022 , 7(22), 18361-18381. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research, 2015 , 4(9), 636-651. [Link]

-

Chen, W., Yang, X.-D., Li, Y., Yang, L.-J., Wang, X.-Q., Zhang, G.-L., & Zhang, H.-B. (2011). Design, synthesis and cytotoxic activities of novel hybrid compounds between dihydrobenzofuran and imidazole. Organic & Biomolecular Chemistry, 9(11), 4250. [Link]

-

Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 2015 , 20(8), 15061-15104. [Link]

-

Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 2023 , 11(4), 1038. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 2023 , 13(28), 19349-19371. [Link]

-

Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents. ResearchGate. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 2023 , 24(4), 3575. [Link]

-

Chang, M.-Y., Lin, S.-Y., & Chan, C.-K. (2014). Synthesis of 2-Hydroxymethyl-2,3-dihydrobenzofurans. HETEROCYCLES, 89(8), 1907. [Link]

-

Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004 , 2004(6), 27-44. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 2023 , 16(9), 1265. [Link]

-

Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 2023 , 88(8), 4945-4955. [Link]

-

Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 1991 , 34(8), 2495-2503. [Link]

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 2009 , 4(10), 1615-1629. [Link]

-

Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. ChemistrySelect, 2021 , 6(44), 12185-12189. [Link]

-

Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 2017 , 1(7). [Link]

-

First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. RSC Advances, 2019 , 9(13), 7381-7390. [Link]

- Synthesis method of 2,3-dihydrobenzofuran.

-

Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. The Journal of the Society of Synthetic Organic Chemistry, Japan, 2023 , 81(3), 200-209. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017 , 9(5), 210-220. [Link]

-

Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. 2,3-Dihydro-2-(iodoMethyl)benzofuran synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Water-promoted iodocyclisation of 2-allylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-Hydroxymethyl-2,3-dihydrobenzofurans [chooser.crossref.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A-Z Guide to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: Synthesis, Reactivity, and Application

Abstract: This technical guide provides an in-depth exploration of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a versatile synthetic building block. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] This guide details the primary synthetic routes to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, elucidates its reactivity profile, and presents its application in the synthesis of complex molecular architectures. Experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable intermediate.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran motif is a core component in a vast number of biologically active natural and synthetic compounds.[1] Its prevalence stems from a combination of structural rigidity, which helps in pre-organizing substituents for optimal interaction with biological targets, and its susceptibility to diverse chemical modifications. This scaffold is found in compounds exhibiting a wide range of activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][3] The unique therapeutic potential of benzofuran derivatives has established them as "privileged structures" in drug discovery, making them attractive platforms for the design of novel therapeutic agents.[2][3]

2-(Iodomethyl)-2,3-dihydro-1-benzofuran serves as a key intermediate for introducing the dihydrobenzofuran core. The iodomethyl group at the C2 position is a highly reactive handle, enabling a wide array of subsequent chemical transformations, primarily through nucleophilic substitution pathways. This guide will focus on the synthesis of this building block and its subsequent elaboration into more complex molecules.

Synthesis and Characterization

The most common and efficient method for the synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran is the electrophilic iodocyclization of 2-allylphenol. This reaction proceeds readily and offers a direct route to the desired product.

Synthetic Route: Iodocyclization of 2-Allylphenol

The synthesis begins with the readily available starting material, 2-allylphenol. Treatment of 2-allylphenol with molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), initiates an electrophilic cyclization.

Mechanism:

-

Activation of Iodine: While molecular iodine can act as an electrophile, the reaction is often facilitated by conditions that generate a more potent electrophilic iodine species.

-

Electrophilic Attack: The electron-rich double bond of the allyl group attacks the electrophilic iodine, forming a cyclic iodonium ion intermediate.

-

Intramolecular Cyclization: The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks one of the carbon atoms of the iodonium ion. This attack follows Markovnikov's rule, with the nucleophile attacking the more substituted carbon, leading to the formation of a five-membered dihydrofuran ring.

-

Deprotonation: A mild base removes the proton from the oxonium ion intermediate to yield the final product, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran.

This iodocyclization strategy is a powerful method for constructing benzofuran rings and has been applied to a variety of substituted phenols.[4][5]

Caption: Key nucleophilic substitution reactions of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The 2,3-dihydro-1-benzofuran scaffold, readily accessible through intermediates like 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, is a cornerstone in the development of new therapeutic agents. For instance, derivatives of this scaffold have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain. [6][7]Furthermore, these structures have been employed as chemical platforms to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer. [2] The ability to easily introduce diverse side chains via the iodomethyl handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in optimizing lead compounds in drug discovery programs. [1]

Experimental Protocols

Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran

Materials:

-

2-Allylphenol (1.0 eq)

-

Iodine (I₂) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-allylphenol in dichloromethane in a round-bottom flask.

-

Add sodium bicarbonate to the solution.

-

Add iodine portion-wise to the stirred mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to remove excess iodine.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(Iodomethyl)-2,3-dihydro-1-benzofuran.

General Protocol for Nucleophilic Substitution with an Amine

Materials:

-

2-(Iodomethyl)-2,3-dihydro-1-benzofuran (1.0 eq)

-

Secondary amine (e.g., morpholine) (2.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran in DMF, add the secondary amine and potassium carbonate.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired 2-(aminomethyl)-2,3-dihydro-1-benzofuran derivative. The iodide ion in this reaction can enhance the reactivity of the starting material by in-situ formation of a more reactive intermediate. [8]

Safety, Handling, and Storage

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is advisable to store the compound in a cool, dark, and dry place to prevent decomposition.

Conclusion and Future Outlook

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via iodocyclization and its predictable reactivity in nucleophilic substitution reactions make it an ideal starting material for the synthesis of a wide range of substituted 2,3-dihydro-1-benzofurans. The continued importance of this scaffold in medicinal chemistry ensures that 2-(Iodomethyl)-2,3-dihydro-1-benzofuran will remain a relevant and frequently utilized intermediate in the quest for novel therapeutic agents. Future research will likely focus on expanding the scope of its reactivity, including its use in cross-coupling reactions and the development of stereoselective transformations.

References

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link] [9]9. Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 10766–10793. [Link] [3]10. Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7), 262-264. [Link] [4]11. PubChem. (n.d.). 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran. Retrieved from [Link]

-

Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. MOJ Biorganic & Organic Chemistry, 1(7). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Potential Biological Activities of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of a specific derivative, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. While direct experimental data on this particular molecule is limited in publicly accessible literature, this document extrapolates its potential pharmacological profile based on extensive structure-activity relationship (SAR) studies of analogous compounds. We will delve into its potential as an anti-inflammatory, anticancer, and neurological agent, underpinned by the known reactivity of the iodomethyl group and the established biological versatility of the dihydrobenzofuran core. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this compound and its analogs.

The 2,3-Dihydro-1-benzofuran Scaffold: A Platform for Diverse Biological Activity

The 2,3-dihydro-1-benzofuran, or coumaran, framework is a recurring motif in both natural products and synthetic molecules that exhibit a wide array of pharmacological effects.[2][3] Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be finely tuned to interact with various biological targets. This inherent versatility has led to the development of dihydrobenzofuran derivatives with applications ranging from anti-inflammatory and anticancer agents to potent receptor modulators.[4][5][6] The inclusion of different functional groups at various positions on the scaffold dramatically influences the resulting biological activity, making it a fertile ground for drug discovery.[2]

Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran

The synthesis of 2-(iodomethyl)-2,3-dihydro-1-benzofuran can be achieved through several established synthetic routes. A common approach involves the cyclization of 2-allylphenol. This can be followed by an iodination reaction to introduce the iodomethyl group. One potential synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran

-

Step 1: Cyclization of 2-Allylphenol. 2-Allylphenol serves as a readily available starting material.[7] An intramolecular cyclization reaction, often catalyzed by an acid or a transition metal, can be employed to form the 2-methyl-2,3-dihydro-1-benzofuran intermediate.

-

Step 2: Radical Iodination. The 2-methyl group can then be subjected to a radical iodination reaction. This typically involves the use of an iodine source, such as N-iodosuccinimide (NIS), and a radical initiator, like benzoyl peroxide or AIBN, under photolytic or thermal conditions. The reaction selectively replaces a hydrogen atom on the methyl group with an iodine atom.

Caption: Synthetic route to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on 2,3-dihydro-1-benzofuran derivatives, we can predict several key biological activities for 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. The presence of the iodomethyl group is particularly noteworthy, as it can act as an electrophile, potentially enabling covalent interactions with biological macromolecules.

Potential Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of dihydrobenzofuran derivatives.[4][5] These compounds have been shown to inhibit key inflammatory mediators and signaling pathways.

-

Inhibition of Pro-inflammatory Enzymes: Derivatives of the dihydrobenzofuran scaffold have been identified as inhibitors of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E2 synthase-1 (mPGES-1), both of which are critical enzymes in the production of prostaglandins, key mediators of inflammation.[1][4]

-

Modulation of Inflammatory Cytokines: Research has demonstrated that some dihydrobenzofurans can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8] This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[8]

The iodomethyl group in 2-(Iodomethyl)-2,3-dihydro-1-benzofuran could enhance these anti-inflammatory effects by forming covalent bonds with cysteine residues in the active sites of enzymes like IKKβ, which is upstream of NF-κB activation, or directly with enzymes in the prostaglandin synthesis pathway.

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

Potential Anticancer Activity

The benzofuran and dihydrobenzofuran scaffolds are present in numerous compounds with demonstrated anticancer activity.[3][4][6][9] The mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of cell proliferation.

-

Induction of Apoptosis: Some fluorinated dihydrobenzofuran derivatives have been shown to induce apoptosis in human colorectal adenocarcinoma cells (HCT116).[4] This is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1.[4]

-

Cell Cycle Arrest and Antiproliferative Effects: The antiproliferative effects of these compounds are also well-documented.[4][9] The addition of halogen atoms, such as fluorine or bromine, to the benzofuran ring has been shown to enhance anticancer activity.[6]

The iodomethyl group, being a good leaving group, makes 2-(Iodomethyl)-2,3-dihydro-1-benzofuran a potential alkylating agent. This could lead to the alkylation of DNA or key proteins involved in cancer cell survival and proliferation, thereby inducing cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Neurological and Receptor Modulatory Activity

A fascinating area of research for dihydrobenzofuran derivatives is their activity as modulators of cannabinoid receptors. Specifically, some derivatives have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[10][11]

-

CB2 Receptor Agonism: The CB2 receptor is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[10][11] The development of selective CB2 agonists is therefore of significant therapeutic interest.

Given the structural similarities, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran could potentially interact with the CB2 receptor. Further investigation through binding assays and functional studies would be necessary to confirm this.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,3-dihydro-1-benzofuran derivatives is highly dependent on the nature and position of substituents.

| Substituent/Position | Observed Effect on Biological Activity |

| Halogens (F, Br) on Benzene Ring | Generally enhances anti-inflammatory and anticancer activity.[4][6] |

| Aryl Group at C2 | Often crucial for cytotoxic activity.[9] |

| Carboxamide at C3 | Can be modified to interact with specific binding pockets, as seen in PARP1 inhibitors.[12] |

| Iodomethyl at C2 (Predicted) | The reactive nature of the C-I bond could lead to covalent interactions, potentially increasing potency and introducing a different mechanism of action (alkylation). |

Future Research Directions and Drug Development Potential

2-(Iodomethyl)-2,3-dihydro-1-benzofuran represents an intriguing, yet underexplored, molecule with significant therapeutic potential. The following are key areas for future investigation:

-

In Vitro Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines and in various inflammatory and neurological assays is the essential first step.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound is crucial. This would involve techniques such as proteomics to identify potential covalent binding partners of the iodomethyl group.

-

Lead Optimization: Should promising activity be identified, the structure could be further modified to improve potency, selectivity, and pharmacokinetic properties. This could involve synthesizing analogs with different substituents on the aromatic ring or modifying the linker at the 2-position.

Sources